Cas no 1024396-47-1 (2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one)
2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one Chemical and Physical Properties
Names and Identifiers
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- 2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one
- 1H-Dibenzo[b,e][1,4]diazepin-1-one, 2,3,4,5,10,11-hexahydro-3-phenyl-11-propyl-
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- MDL: MFCD00170311
- Inchi: 1S/C22H24N2O/c1-2-8-19-22-20(24-18-12-7-6-11-17(18)23-19)13-16(14-21(22)25)15-9-4-3-5-10-15/h3-7,9-12,16,19,23-24H,2,8,13-14H2,1H3
- InChI Key: VSPRKSKUJVBSKH-UHFFFAOYSA-N
- SMILES: O=C1CC(C2C=CC=CC=2)CC2=C1C(CCC)NC1C=CC=CC=1N2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 520
- XLogP3: 4.4
- Topological Polar Surface Area: 41.1
2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB160212-1 g |
2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one |
1024396-47-1 | 1 g |
€211.30 | 2023-07-20 | ||
| abcr | AB160212-5 g |
2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one |
1024396-47-1 | 5 g |
€377.50 | 2023-07-20 | ||
| abcr | AB160212-10 g |
2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one |
1024396-47-1 | 10 g |
€482.50 | 2023-07-20 | ||
| abcr | AB160212-1g |
2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one; . |
1024396-47-1 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB160212-5g |
2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one; . |
1024396-47-1 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB160212-10g |
2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one; . |
1024396-47-1 | 10g |
€482.50 | 2024-06-10 |
2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one Suppliers
2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one
Compound CAS No. 1024396-47-1: 2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one
The compound with CAS No. 1024396-47-1, known as 2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one, is a highly complex and specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its intricate tricyclic structure, which includes a diaza framework and a phenyl group at the 5-position, along with a propyl substituent at the 9-position. The molecule's unique architecture makes it a subject of interest for researchers exploring novel chemical entities with potential bioactivity.
Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery programs targeting various therapeutic areas. Its tricyclic system is particularly intriguing due to its ability to engage in multiple non-covalent interactions with biological targets, such as proteins and enzymes. Researchers have employed advanced computational techniques, including molecular docking and quantum mechanics simulations, to elucidate the binding modes of this compound with key pharmacological targets.
The synthesis of 2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one involves a multi-step process that combines elements of cycloaddition reactions and ring-forming strategies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to construct the tricyclic framework, followed by selective oxidation to introduce the ketone functionality at the 7-position.
From an analytical standpoint, this compound has been extensively characterized using modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses have provided critical insights into its molecular structure and stereochemistry, confirming the presence of the diaza framework and the regiochemistry of substituents.
In terms of applications, this compound has shown promise in preliminary biological assays targeting inflammatory pathways and oxidative stress mechanisms. Preclinical studies suggest that it may possess anti-inflammatory and antioxidant properties, making it a candidate for further exploration in diseases associated with chronic inflammation.
Moreover, recent advancements in green chemistry have inspired researchers to develop more sustainable synthesis routes for this compound. By utilizing biocatalysts and renewable feedstocks, scientists aim to reduce the environmental footprint associated with its production while maintaining high yields and purity.
In conclusion, CAS No. 1024396-47-1 represents a cutting-edge molecule that bridges the gap between synthetic organic chemistry and pharmacological innovation. Its unique structural features and promising biological profiles position it as a valuable asset in the pursuit of novel therapeutic agents.
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